GW 842166X, also known as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ), is a synthetic compound that has been studied primarily for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and obesity. PPAR-γ plays a crucial role in the regulation of glucose and lipid metabolism, making GW 842166X a candidate for improving insulin sensitivity and reducing fat accumulation.
GW 842166X was developed by GlaxoSmithKline as part of their research into PPAR-γ agonists. The compound is classified under the category of thiazolidinediones, which are known for their insulin-sensitizing properties.
The synthesis of GW 842166X involves several key steps that typically include the formation of the thiazolidinedione core structure through condensation reactions. The specific synthetic route may vary, but it generally includes:
The synthesis may involve reagents such as sodium hydride, acetic anhydride, and various solvents like dimethyl sulfoxide or ethanol. Reaction conditions such as temperature and time are optimized to maximize yield and purity.
The molecular structure of GW 842166X features a thiazolidinedione ring, which is crucial for its biological activity. The compound's structure can be represented as follows:
The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm the arrangement of atoms and functional groups within the molecule.
GW 842166X undergoes various chemical reactions typical for thiazolidinediones, including:
These reactions are significant in understanding the stability and reactivity of GW 842166X in biological systems, which can influence its pharmacokinetics and pharmacodynamics.
GW 842166X exerts its effects primarily through activation of PPAR-γ, which leads to:
Studies have shown that compounds like GW 842166X can improve insulin sensitivity in animal models, demonstrating its potential effectiveness in managing type 2 diabetes.
Relevant data from stability studies indicate that GW 842166X maintains its integrity over extended periods when stored properly.
GW 842166X has been primarily investigated for its potential applications in treating:
Research continues into its efficacy and safety profile, with ongoing clinical trials assessing its therapeutic potential in various metabolic disorders.
The endocannabinoid system comprises two primary G protein-coupled receptors: Cannabinoid Type 1 (Cannabinoid Type 1) and Cannabinoid Type 2 (Cannabinoid Type 2). Cannabinoid Type 1 is predominantly expressed in the central nervous system, particularly within the basal ganglia, hippocampus, cortex, and cerebellum, where it modulates neurotransmitter release, synaptic plasticity, motor control, and cognitive functions [5] [8]. In contrast, Cannabinoid Type 2 was initially characterized as the "peripheral cannabinoid receptor" due to its dense expression in immune tissues (e.g., spleen, tonsils, thymus) and on immune cells (B lymphocytes, natural killer cells, macrophages), playing critical roles in immunomodulation and inflammatory responses [1] [8]. Subsequent research confirmed functional Cannabinoid Type 2 receptor expression within microglia, astrocytes, and specific neuronal populations under pathological conditions, linking it to neuroinflammation and neuroprotection [3] [9].
Table 1: Comparative Characterization of Cannabinoid Type 1 and Cannabinoid Type 2 Receptors
Feature | Cannabinoid Type 1 Receptor | Cannabinoid Type 2 Receptor |
---|---|---|
Primary Tissue Distribution | Central Nervous System (High density: Basal Ganglia, Hippocampus, Cerebellum) | Peripheral Immune System (Spleen, Tonsils); Immune Cells; CNS Microglia |
Endogenous Ligands | Anandamide, 2-Arachidonoylglycerol | Anandamide, 2-Arachidonoylglycerol |
Primary Signaling Pathways | Gi/o-mediated inhibition of adenylyl cyclase (↓cAMP); Inhibition of voltage-gated Ca²⁺ channels; Activation of inwardly rectifying K⁺ channels | Gi/o-mediated inhibition of adenylyl cyclase (↓cAMP); Activation of MAPK/ERK pathways; Modulation of chemotaxis |
Key Physiological Roles | Neurotransmitter release modulation, Motor control, Cognition, Analgesia, Appetite regulation | Immune cell migration, Cytokine release modulation, Anti-inflammatory responses, Neuroprotection |
Selective Agonist Example | Arachidonyl-2'-chlorethylamide (ACEA) | GW842166X |
The divergent expression patterns and signaling cascades underscore the distinct therapeutic potential of targeting each receptor. While Cannabinoid Type 1 activation can elicit psychotropic effects (e.g., anxiety, paranoia, psychosis) [7] [8], Cannabinoid Type 2 activation generally lacks these centrally-mediated side effects, making it an attractive target for drug development aimed at immune and neurological disorders without Cannabinoid Type 1-associated liabilities [1] [6].
Selective targeting of Cannabinoid Type 2 receptors offers a strategic approach to harness the beneficial anti-inflammatory and immunomodulatory effects of cannabinoid signaling while circumventing the psychoactive side effects mediated by Cannabinoid Type 1 receptor activation [1] [6]. Preclinical evidence robustly supports Cannabinoid Type 2 agonism in mitigating neuroinflammation, a pathological hallmark in conditions like Alzheimer disease, Parkinson disease, multiple sclerosis, and amyotrophic lateral sclerosis [3] [9]. Activation of Cannabinoid Type 2 receptors on microglia reduces pro-inflammatory cytokine release (e.g., tumor necrosis factor-alpha, interleukin-1 beta) and promotes a neuroprotective phenotype [9]. Furthermore, Cannabinoid Type 2 agonism modulates neuronal excitability and enhances resilience to oxidative stress and excitotoxicity, providing direct neuroprotective benefits [6] [9]. In peripheral tissues, Cannabinoid Type 2 activation attenuates inflammatory responses in models of rheumatoid arthritis, inflammatory bowel disease, and chronic pain [4] [6]. This multifaceted therapeutic potential—spanning neuroprotection, immunomodulation, and analgesia—provides a compelling rationale for developing highly selective Cannabinoid Type 2 agonists.
GW842166X (chemical name: 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide) emerged as a prototype selective Cannabinoid Type 2 agonist developed by GlaxoSmithKline [4]. It exemplifies the transition from traditional cannabinoid scaffolds (e.g., tetrahydrocannabinol analogs) towards structurally novel, synthetic ligands designed for optimal target specificity and drug-like properties. Characterized by a pyrimidine core, GW842166X exhibits negligible affinity for Cannabinoid Type 1 receptors (greater than 1000-fold selectivity for Cannabinoid Type 2) [4] [7], positioning it as a valuable pharmacological tool and therapeutic candidate for investigating Cannabinoid Type 2-specific effects in vivo and in vitro. Its progression into clinical trials for pain and inflammation underscores its translational significance [4] [7].
GW842166X belongs to a chemical class distinct from classical (plant-derived), bicyclic, or indole-derived cannabinoids. Its structure features a pyrimidine carboxamide core substituted with a 2,4-dichloroanilino group and a tetrahydropyran-methyl moiety [4]. This design confers high binding affinity and functional selectivity for the human Cannabinoid Type 2 receptor.
Table 2: Binding and Functional Activity Profile of GW842166X
Parameter | Value/Characterization | Experimental System | Reference |
---|---|---|---|
Cannabinoid Type 2 Affinity | Nanomolar range (pKi ~7-8) | Radioligand binding ([³H]CP55,940) in human Cannabinoid Type 2 membranes | [1] [7] |
Cannabinoid Type 1 Affinity | Micromolar or weaker (≥1000-fold selectivity vs. Cannabinoid Type 2) | Radioligand binding in human Cannabinoid Type 1 membranes | [4] [7] |
Functional Activity | Potent agonist (EC₅₀ in low nanomolar range) | G protein activation (Gαi/o; [³⁵S]GTPγS binding), Inhibition of forskolin-stimulated cAMP, β-arrestin recruitment | [1] [7] |
Signaling Bias | Balanced G protein and β-arrestin recruitment | Comparative analysis using TR-FRET kinetic assays | [2] [7] |
Kinetic binding studies using time-resolved Förster resonance energy transfer assays revealed that GW842166X exhibits relatively rapid association and dissociation kinetics at the Cannabinoid Type 2 receptor compared to some reference compounds. This kinetic profile may influence its temporal signaling and therapeutic effects [2]. Functionally, GW842166X behaves as a potent agonist across multiple signaling pathways downstream of Cannabinoid Type 2 activation. It robustly inhibits adenylyl cyclase activity (reducing cyclic adenosine monophosphate levels), activates G protein-coupled inwardly rectifying potassium channels, and recruits β-arrestin, indicating a lack of strong signaling bias [1] [2] [7].
Research employing GW842166X has been instrumental in delineating Cannabinoid Type 2 receptor-mediated neuroprotective mechanisms. In a murine 6-hydroxydopamine model of Parkinson disease, GW842166X administration significantly attenuated the loss of dopaminergic neurons within the substantia nigra pars compacta. This protection correlated with improved motor function outcomes in behavioral tests (balance beam, rotarod, grip strength) [9]. Electrophysiological analysis demonstrated that GW842166X reduces the spontaneous firing rate of dopaminergic neurons by inhibiting hyperpolarization-activated cyclic nucleotide-gated channels, consequently lowering intracellular calcium influx—a key factor in neuronal vulnerability [9]. These effects were fully blocked by the selective Cannabinoid Type 2 antagonist AM630, confirming receptor dependence. Beyond neurodegeneration, GW842166X demonstrates efficacy in preclinical models of inflammatory and neuropathic pain via Cannabinoid Type 2-mediated suppression of immune cell activation and subsequent release of pro-algesic mediators [4] [6]. Its anti-inflammatory actions include inhibition of leukocyte migration and reduction in inflammatory cytokine production within affected tissues.
GW842166X serves as a critical proof-of-concept molecule validating Cannabinoid Type 2 agonism as a viable therapeutic strategy. Its well-characterized selectivity profile facilitated unambiguous interpretation of Cannabinoid Type 2-specific effects in complex biological systems, distinguishing them from off-target or Cannabinoid Type 1-mediated effects [1] [4] [7]. Furthermore, the distinct pharmacological profile of GW842166X compared to other Cannabinoid Type 2 agonists like mycophenolate mofetil (an immunosuppressant repurposed as a Cannabinoid Type 2 agonist) and MDA7 highlights receptor complexity. While GW842166X and mycophenolate mofetil showed similar agonist profiles in G protein activation and β-arrestin recruitment assays, MDA7 exhibited inverse agonist activity in certain assays (e.g., thallium flux via GIRK channels) despite showing agonist activity in others (cAMP, β-arrestin) [1] [7]. These differences underscore the existence of ligand-specific receptor conformations leading to functional selectivity (biased agonism), which can profoundly impact therapeutic outcomes. The structural insights gained from GW842166X continue to inform the rational design of next-generation Cannabinoid Type 2 agonists with potentially improved properties, such as enhanced CNS penetration for neurological disorders or optimized kinetic profiles for sustained effects [6]. Its progression into Phase I (safety, biodistribution) and Phase II (dental pain) clinical trials, although ultimately discontinued for undisclosed reasons, provided valuable human data supporting the general safety of Cannabinoid Type 2-targeted compounds and paved the way for subsequent candidates [4] [7].
CAS No.: 26532-22-9
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.:
CAS No.: 108890-18-2